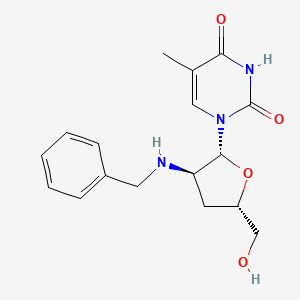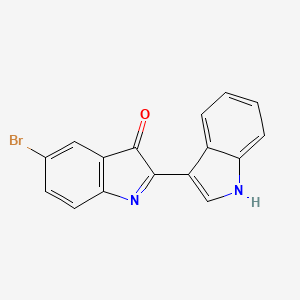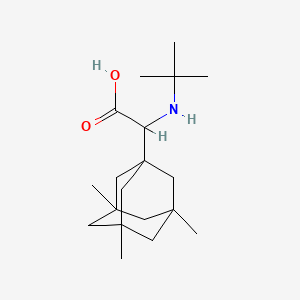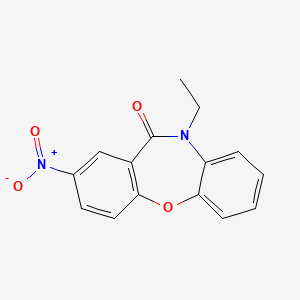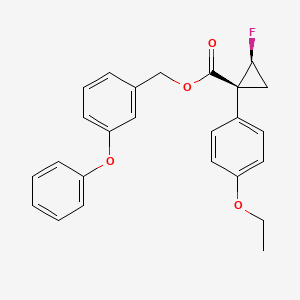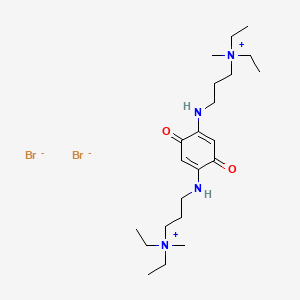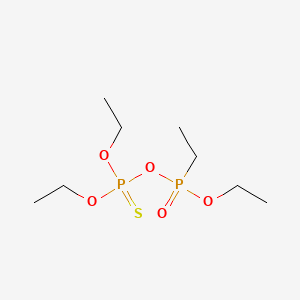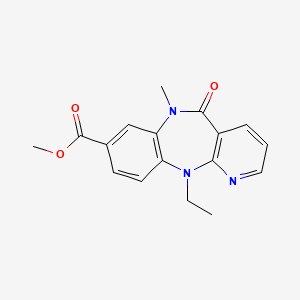
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a furobenzopyran core, which is further functionalized with an acridinylamino group, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the furobenzopyran core, followed by the introduction of the acridinylamino group through a series of nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The purification process often involves recrystallization or chromatography techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of chemical entities.
Wissenschaftliche Forschungsanwendungen
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents due to its ability to interact with DNA.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride involves its interaction with molecular targets such as DNA and proteins. The acridinylamino group allows the compound to intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent. Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)methyl)-9-methoxy
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((6-(9-acridinylamino)hexyl)ethylamino)propoxy)
Uniqueness
Compared to similar compounds, 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-(3-((3-(9-acridinylamino)propyl)methylamino)propoxy)-, dihydrochloride stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties. Its ability to intercalate into DNA and potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
86863-27-6 |
|---|---|
Molekularformel |
C31H31Cl2N3O4 |
Molekulargewicht |
580.5 g/mol |
IUPAC-Name |
9-[3-[3-(acridin-9-ylamino)propyl-methylamino]propoxy]furo[3,2-g]chromen-7-one;dihydrochloride |
InChI |
InChI=1S/C31H29N3O4.2ClH/c1-34(16-6-15-32-28-23-8-2-4-10-25(23)33-26-11-5-3-9-24(26)28)17-7-18-36-31-29-22(14-19-37-29)20-21-12-13-27(35)38-30(21)31;;/h2-5,8-14,19-20H,6-7,15-18H2,1H3,(H,32,33);2*1H |
InChI-Schlüssel |
DRMBEACVTMBHIC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCCNC1=C2C=CC=CC2=NC3=CC=CC=C31)CCCOC4=C5C(=CC6=C4OC=C6)C=CC(=O)O5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


